molecular formula C22H30O4 B610593 (8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione CAS No. 51390-69-3

(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

Cat. No.: B610593
CAS No.: 51390-69-3
M. Wt: 358.5 g/mol
InChI Key: VKQZKUPABHSTTG-CHKNUKQCSA-N
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Description

RU 752 is a mineralocorticoid receptor antagonist that inhibits aldosterone synthesis.

Scientific Research Applications

  • Androsterone Derivatives as Inhibitors of Androgen Biosynthesis Research on androsterone derivatives, which include compounds structurally similar to the specified steroid, shows their potential in inhibiting androgen biosynthesis. These studies focus on the biological effects of these compounds and their potential applications in medicinal chemistry (Djigoué, Simard, Kenmogne, & Poirier, 2012).

  • Crystallography and Electrostatic Properties for Drug Understanding Investigations into the crystal structure and electrostatic properties of related steroid compounds, like prednisolone acetate, contribute to a deeper understanding of their action mechanism. Such studies are crucial in the realm of drug development and medicinal chemistry (Shahid, Noureen, Choudhary, Yousuf, & Ahmed, 2017).

  • Computer-Aided Drug Design against Bacterial Infections Computer-aided screening and evaluation of compounds, including structural analogs of the mentioned steroid, have been used in the search for new therapeutic agents against bacterial infections like MRSA. These studies emphasize the significance of computational tools in the early stages of drug discovery (Skariyachan et al., 2011).

  • Evaluation in Traditional Medicine The compound's structural analogs have been identified in traditional herbal medicines, suggesting their potential therapeutic applications. These findings underscore the importance of traditional knowledge in the discovery of new bioactive compounds (Olushola-Siedoks et al., 2020).

  • Synthesis and Antitumor Activity The synthesis of structurally similar compounds, such as spiro derivatives, has been explored for potential antitumor activities. This research highlights the ongoing efforts to develop novel compounds for cancer treatment (Yang et al., 2019).

  • Neuroinflammatory Inhibition by Synthetic Derivatives Synthetic androstene derivatives, structurally related to the compound , have been studied for their potential in inhibiting neuroinflammation. This research is significant in the context of developing treatments for neurodegenerative diseases (Wu et al., 2015).

Properties

CAS No.

51390-69-3

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H30O4/c1-20-8-5-14(23)11-13(20)3-4-15-16-6-9-22(10-7-18(25)26-22)21(16,2)12-17(24)19(15)20/h11,15-17,19,24H,3-10,12H2,1-2H3/t15-,16-,17-,19+,20-,21-,22+/m0/s1

InChI Key

VKQZKUPABHSTTG-CHKNUKQCSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC45CCC(=O)O5)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RU 752;  RU-752;  RU752; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Reactant of Route 2
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Reactant of Route 3
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Reactant of Route 4
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Reactant of Route 5
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Reactant of Route 6
(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

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